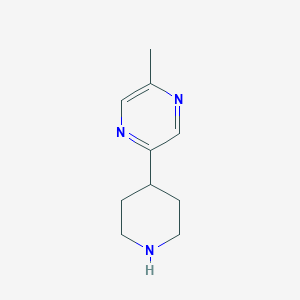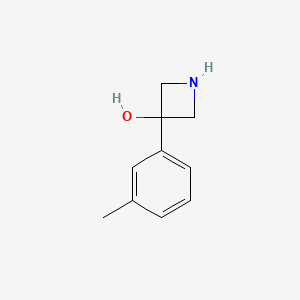![molecular formula C9H8F3NS B15319307 2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)
2-[2-(Trifluoromethyl)phenyl]ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Trifluoromethyl)phenyl]ethanethioamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanethioamide group. This compound is part of the organofluorine family and exhibits unique chemical and physical properties due to the electronegative trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)phenyl]ethanethioamide typically involves the following steps:
Trifluoromethylation: The starting material, 2-phenylethanethioamide, undergoes trifluoromethylation to introduce the trifluoromethyl group at the ortho position of the phenyl ring. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Purification: The resulting trifluoromethylated product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for efficient and controlled reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioamide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioamide derivatives.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(Trifluoromethyl)phenyl]ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, especially in understanding the role of trifluoromethyl groups in biological interactions.
Industry: The compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 2-[2-(Trifluoromethyl)phenyl]ethanethioamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-[2-(Trifluoromethyl)phenyl]ethanethioamide can be compared with other similar compounds, such as:
Trifluoromethylbenzene: Lacks the ethanethioamide group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)aniline: Contains an amino group instead of the thioamide group, leading to different biological activities.
2-(Trifluoromethyl)phenol: Features a hydroxyl group, which affects its solubility and reactivity.
These compounds share the trifluoromethyl group but differ in their functional groups, leading to unique properties and applications.
Propiedades
Fórmula molecular |
C9H8F3NS |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)phenyl]ethanethioamide |
InChI |
InChI=1S/C9H8F3NS/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) |
Clave InChI |
ROZKCWDVNPLHQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



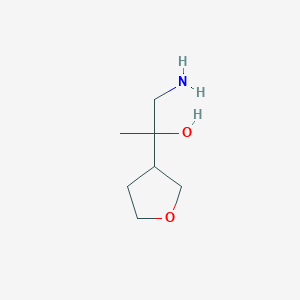
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)
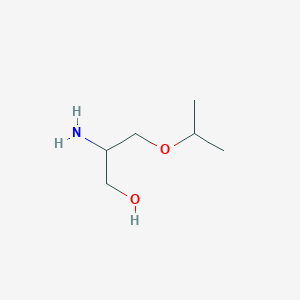
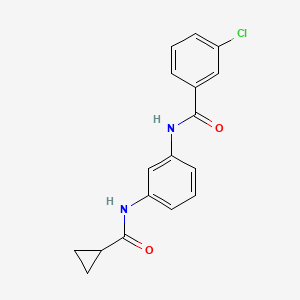
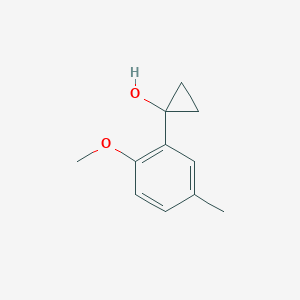
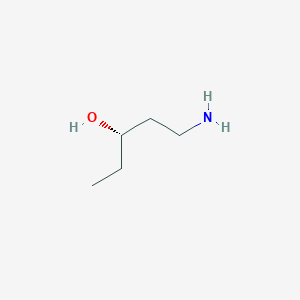

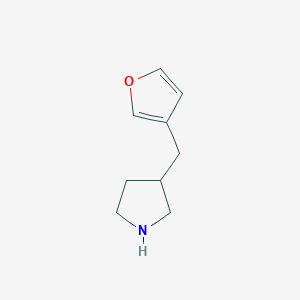
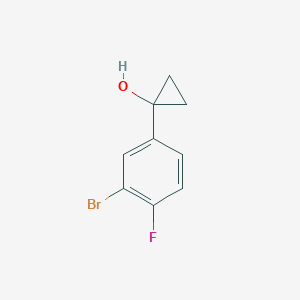

![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
